molecular formula C15H26O3 B1149753 15-Dihydroepioxylubimin CAS No. 129214-59-1

15-Dihydroepioxylubimin

Cat. No.: B1149753
CAS No.: 129214-59-1
M. Wt: 254.36514
InChI Key:
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Description

15-Dihydroepioxylubimin is a naturally occurring sesquiterpenoid compound found in certain plants, including the herbs of Datura metel. It belongs to the class of carotenoid compounds and is characterized by its red to orange crystalline solid appearance . This compound is known for its antioxidant and moisturizing properties, making it valuable in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

15-Dihydroepioxylubimin can be synthesized through organic synthesis processes. The synthetic route typically involves the use of specific reagents and catalysts to achieve the desired molecular structure. The reaction conditions often include controlled temperatures and pH levels to ensure the stability and purity of the compound .

Industrial Production Methods

Industrial production of this compound can be achieved through both natural extraction and artificial synthesis. Natural extraction involves isolating the compound from specific fruits, plants, or algae such as cranberries, annatto, and red algae . Artificial synthesis, on the other hand, involves organic synthesis techniques to produce the compound in larger quantities .

Chemical Reactions Analysis

Types of Reactions

15-Dihydroepioxylubimin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: This reaction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, resulting in the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxides or hydroxylated compounds, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

15-Dihydroepioxylubimin has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound in studies of sesquiterpenoid synthesis and reactivity.

    Biology: It is studied for its antioxidant properties and potential protective effects against oxidative stress.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antioxidant and anti-inflammatory agent.

    Industry: It is used in the formulation of cosmetic products for its moisturizing and antioxidant properties

Mechanism of Action

The mechanism of action of 15-Dihydroepioxylubimin involves its interaction with molecular targets and pathways related to oxidative stress and inflammation. It exerts its effects by scavenging free radicals and reducing oxidative damage to cells and tissues. The compound may also modulate signaling pathways involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 15-Dihydroepioxylubimin include other sesquiterpenoids and carotenoids such as:

    Diosmin: A citrus flavonoid with vascular health benefits.

    Beta-carotene: A precursor to vitamin A with antioxidant properties.

    Lycopene: A carotenoid with potential health benefits, including antioxidant and anti-inflammatory effects.

Uniqueness

This compound is unique due to its specific molecular structure and combination of antioxidant and moisturizing properties. Unlike some other sesquiterpenoids, it is particularly effective in cosmetic applications for skin hydration and protection against oxidative stress .

Properties

IUPAC Name

(3R,5R,6S,7R,8R,10R)-10-(hydroxymethyl)-6-methyl-3-prop-1-en-2-ylspiro[4.5]decane-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O3/c1-9(2)11-4-5-15(7-11)10(3)14(18)13(17)6-12(15)8-16/h10-14,16-18H,1,4-8H2,2-3H3/t10-,11-,12+,13-,14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIIWZCGVADPIE-KYFQHEKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(C12CCC(C2)C(=C)C)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](C[C@H]([C@]12CC[C@H](C2)C(=C)C)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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